

# (R)-ONO-2952 Enantiomer: A Technical Guide for Drug Development Professionals

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## Compound of Interest

Compound Name: (R)-ONO-2952

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An In-depth Review of the Pharmacology, Mechanism of Action, and Experimental Protocols for a Novel Translocator Protein (TSPO) Antagonist

## Introduction

**(R)-ONO-2952** is the R-enantiomer of ONO-2952, a potent and selective antagonist of the translocator protein (18 kDa) (TSPO).[1][2] Emerging research has highlighted the therapeutic potential of targeting TSPO for a range of stress-related and neurological disorders. This technical guide provides a comprehensive overview of the **(R)-ONO-2952** enantiomer, consolidating key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action for researchers, scientists, and drug development professionals.

## Pharmacological Profile

**(R)-ONO-2952** is characterized by its high binding affinity for TSPO. While specific data for the (R)-enantiomer is not publicly available, the racemate, ONO-2952, potently binds to both rat and human TSPO with a  $K_i$  in the range of 0.33-9.30 nM.[3][4] ONO-2952 demonstrates high selectivity for TSPO over a wide range of other receptors, transporters, ion channels, and enzymes.[4]

## Quantitative Pharmacological Data

The following tables summarize the available quantitative data for ONO-2952. It is important to note that this data pertains to the racemate, as specific data for the (R)-enantiomer is not detailed in the reviewed literature.

Table 1: In Vitro Binding Affinity of ONO-2952

| Target   | Species     | Ki (nM)     |
|--|-------------|-------------|
| TSPO   | Rat & Human | 0.33 - 9.30 |
| Data sourced from preclinical studies. <a href="#">[3]</a> <a href="#">[4]</a> |             |             |

Table 2: Preclinical In Vivo Efficacy of ONO-2952

| Model  | Species | Dose             | Effect                                       |
|--|---------|------------------|--|
| Restraint stress-induced defecation                        | Rat     | $\geq 0.3$ mg/kg | Dose-dependent suppression                   |
| Conditioned fear stress-induced freezing                   | Rat     | $\geq 1$ mg/kg   | Suppression equivalent to diazepam (3 mg/kg) |
| Data sourced from preclinical studies. <a href="#">[3]</a> |         |                  |  |

Table 3: Human Pharmacokinetics of ONO-2952 (Single Ascending Dose - SAD Study)

| Dose   | Condition | Cmax<br>(Geometric<br>Mean Ratio %<br>vs. Fasted) | AUClast<br>(Geometric<br>Mean Ratio %<br>vs. Fasted) | Tmax (hours) |
|--------|-----------|---|--|--------------|
| 10 mg  | Fed       | 229%  | 159%   | 2.5 - 3.5    |
| 200 mg | Fed       | 778%  | 382%   | 2.5 - 3.5    |

Data from a study in healthy volunteers.[5]

Table 4: Human Pharmacokinetics of ONO-2952 (Multiple Ascending Dose - MAD Study)

| Dose (daily for 21 days) | Cmax<br>Accumulation<br>Ratio (Geometric<br>Mean) | AUC24<br>Accumulation<br>Ratio (Geometric<br>Mean) | Tmax (hours) |
|--------------------------|---|--|--------------|
| 30 mg                    | 1.65  | 2.50   | 3.0 - 4.0    |
| 60 mg                    | 1.56  | 2.23   | 3.0 - 4.0    |
| 100 mg                   | 1.85  | 2.73   | 3.0 - 4.0    |

Data from a study in healthy volunteers under fed conditions.  
[5]

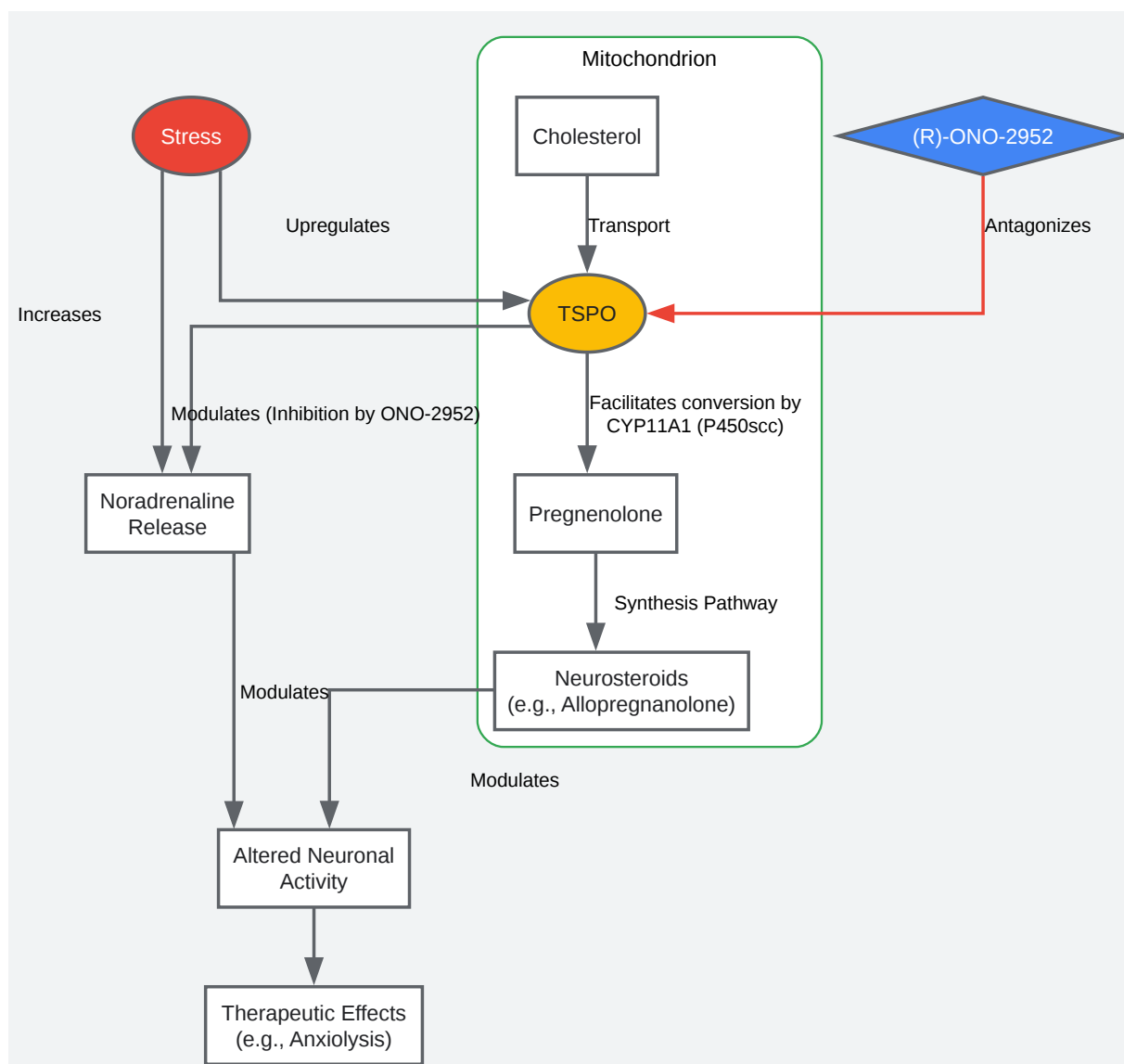
## Mechanism of Action: Modulation of Neurosteroidogenesis and Noradrenergic Systems

**(R)-ONO-2952** exerts its pharmacological effects by antagonizing TSPO, which is predominantly located on the outer mitochondrial membrane. TSPO plays a crucial role in the transport of cholesterol into the mitochondria, a rate-limiting step in the synthesis of neurosteroids. By inhibiting TSPO, **(R)-ONO-2952** is proposed to modulate the production of

neurosteroids, which are potent allosteric modulators of neurotransmitter receptors such as the GABAA receptor.

Preclinical studies have demonstrated that ONO-2952 inhibits the stress-induced accumulation of neurosteroids and the release of noradrenaline in the brain.[3] This dual action on both neurosteroid synthesis and noradrenergic pathways is believed to underlie its anti-stress effects observed in animal models.[3]

## Signaling Pathway of (R)-ONO-2952



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### Mechanism of Action of **(R)-ONO-2952**

## Experimental Protocols

This section details the methodologies for key experiments relevant to the study of **(R)-ONO-2952**.

### TSPO Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for TSPO.

#### Materials:

- Membrane Preparation: Homogenates from tissues expressing TSPO (e.g., rat kidney, specific brain regions, or cell lines overexpressing TSPO).
- Radioligand: [<sup>3</sup>H]PK 11195 (a standard TSPO radioligand).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Non-specific Binding Control: A high concentration of unlabeled PK 11195 (e.g., 10 μM).
- Test Compound: **(R)-ONO-2952**.
- Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
- Scintillation cocktail and counter.

#### Procedure:

- Membrane Preparation:
  - Homogenize tissue in ice-cold assay buffer.
  - Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris.

- Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
- Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
- Resuspend the final pellet in assay buffer and determine the protein concentration.
- Assay Setup (in a 96-well plate):
  - Total Binding: Add membrane preparation, [<sup>3</sup>H]PK 11195 (at a concentration near its K<sub>d</sub>), and assay buffer.
  - Non-specific Binding: Add membrane preparation, [<sup>3</sup>H]PK 11195, and the non-specific binding control.
  - Competitive Binding: Add membrane preparation, [<sup>3</sup>H]PK 11195, and serial dilutions of **(R)-ONO-2952**.
- Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC<sub>50</sub> value for **(R)-ONO-2952** from the competition curve and calculate the K<sub>i</sub> value using the Cheng-Prusoff equation.<sup>[1][6][7]</sup>



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### TSPO Radioligand Binding Assay Workflow

## Measurement of Neurosteroids in Brain Tissue by LC-MS/MS

This protocol outlines a method for the quantification of neurosteroids in brain tissue.

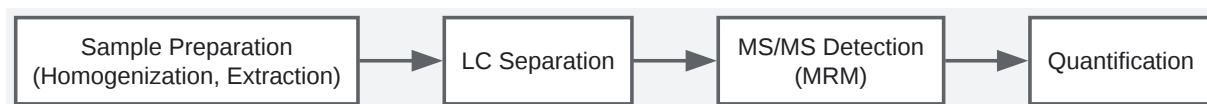
### Materials:

- Brain tissue samples.
- Internal standards (deuterated analogs of the neurosteroids of interest).
- Extraction solvent (e.g., diethyl ether or a mixture of organic solvents).
- Derivatization agent (if necessary for improved ionization).
- LC-MS/MS system (including a suitable column for steroid separation).

### Procedure:

- Sample Preparation:
  - Homogenize brain tissue in an appropriate buffer.
  - Add internal standards to the homogenate.
  - Perform liquid-liquid extraction or solid-phase extraction to isolate the steroids.
  - Evaporate the solvent and reconstitute the sample in the mobile phase.
  - Derivatize the sample if required.
- LC-MS/MS Analysis:
  - Inject the prepared sample into the LC-MS/MS system.
  - Separate the neurosteroids using a suitable chromatographic gradient.
  - Detect and quantify the neurosteroids using multiple reaction monitoring (MRM) mode.

- Data Analysis:
  - Generate a standard curve using known concentrations of the neurosteroids.
  - Calculate the concentration of each neurosteroid in the brain tissue samples based on the standard curve and the recovery of the internal standards.[8][9][10][11][12]



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#### Neurosteroid Measurement Workflow

## Enantioselective Synthesis and Chiral Separation

The development of a single enantiomer drug necessitates robust methods for its synthesis or separation from a racemic mixture. While a specific, detailed protocol for the enantioselective synthesis of **(R)-ONO-2952** is not publicly available, general approaches for achieving enantiopure compounds include:

- Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to stereoselectively create the desired enantiomer.[13][14][15]
- Chiral Resolution: Separating the enantiomers from a racemic mixture. Common techniques include:
  - Diastereomeric crystallization: Reacting the racemate with a chiral resolving agent to form diastereomers that can be separated by crystallization.
  - Chiral chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) to separate the enantiomers.[16][17][18][19][20]

The selection of the optimal method depends on factors such as the chemical properties of the molecule, scalability, and cost-effectiveness.



## Conclusion

**(R)-ONO-2952** is a promising drug candidate with a well-defined mechanism of action as a potent and selective TSPO antagonist. Its ability to modulate neurosteroidogenesis and noradrenergic systems provides a strong rationale for its investigation in stress-related disorders. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working on **(R)-ONO-2952** and other TSPO-targeting compounds. Further research to elucidate the specific pharmacological profile of the (R)-enantiomer compared to its (S)-counterpart will be crucial for a complete understanding of its therapeutic potential.

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